molecular formula C12H16BrF2O4P B2477047 Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate CAS No. 1138782-93-0

Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate

Cat. No.: B2477047
CAS No.: 1138782-93-0
M. Wt: 373.131
InChI Key: DRXOIPPWRYBLNN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C12H15BrF2O4P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, diethyl phosphite, and difluoromethylating agents.

    Reaction Conditions: The key steps involve the formation of the difluoromethylated intermediate, followed by the introduction of the phosphonate group. This can be achieved through a series of reactions including

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.

    Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives such as azides or thiols.

    Oxidation: Conversion to ketones.

    Reduction: Formation of alkanes.

    Hydrolysis: Production of phosphonic acids.

Scientific Research Applications

Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting enzymes or receptors involving phosphorus-containing groups.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes or receptors that recognize phosphorus-containing groups.

    Pathways Involved: It may inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (2-bromoethyl)phosphonate
  • Diethyl (2-fluoroethyl)phosphonate

Uniqueness

Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and potential for diverse applications compared to its analogs. The combination of these functional groups allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-6-5-7-10(13)8-9/h5-8,11,16H,3-4H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXOIPPWRYBLNN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC(=CC=C1)Br)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC(=CC=C1)Br)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.